molecular formula C8H11NOS B14833312 3-(Methylamino)-2-(methylthio)phenol

3-(Methylamino)-2-(methylthio)phenol

Katalognummer: B14833312
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: LTBZIQLNAKGKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylamino)-2-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methylamino group and a methylsulfanyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-2-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylamino)-2-(methylsulfanyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce cyclohexylamines .

Wissenschaftliche Forschungsanwendungen

3-(Methylamino)-2-(methylsulfanyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(methylamino)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. For example, its oxidation potential allows it to act as a reductant or oxidant in different chemical reactions . The specific pathways and molecular targets depend on the context in which the compound is used, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Methylamino)-2-(methylsulfanyl)phenol is unique due to the presence of both a methylamino and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H11NOS

Molekulargewicht

169.25 g/mol

IUPAC-Name

3-(methylamino)-2-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-9-6-4-3-5-7(10)8(6)11-2/h3-5,9-10H,1-2H3

InChI-Schlüssel

LTBZIQLNAKGKTG-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=CC=C1)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.